7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-[(E)-2-(4-Fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted at the 7-position with an (E)-configured styryl group bearing a 4-fluorophenyl moiety. Its molecular formula is C₁₃H₁₀FN₅, with a molecular weight of 255.26 g/mol (CAS: 338793-23-0) .
The (E)-styryl group at the 7-position introduces planar rigidity, which may enhance binding affinity to hydrophobic pockets in target proteins. The 4-fluorophenyl substituent contributes to electronic effects and metabolic stability, a common strategy in drug design to modulate bioavailability .
Properties
IUPAC Name |
7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4/c14-11-4-1-10(2-5-11)3-6-12-7-8-15-13-16-9-17-18(12)13/h1-9H/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUJXPKHISIJOX-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC3=NC=NN23)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC3=NC=NN23)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS) . It also shows inhibitory activity against CDK2/cyclin A2 .
Mode of Action
The compound interacts with its targets, cGAS and CDK2/cyclin A2, leading to their inhibition
Biochemical Pathways
The inhibition of cGAS and CDK2/cyclin A2 affects multiple biochemical pathways. CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest
Result of Action
The compound’s action results in significant inhibition of the growth of certain cell lines. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. The compound also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cells.
Biological Activity
The compound 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against cancer cell lines and its potential antiviral properties.
Chemical Structure and Properties
The compound's structure features a triazole ring fused with a pyrimidine moiety and a 4-fluorophenyl substituent. The presence of the fluorine atom enhances its lipophilicity and may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of triazolo-pyrimidine derivatives against various cancer cell lines. For instance, a series of compounds derived from this scaffold were tested for their ability to inhibit cell growth in human cancer cell lines such as MGC-803, HCT-116, and MCF-7.
Key Findings:
- Compound H12 , a derivative closely related to our compound of interest, exhibited significant antiproliferative activity with IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7) .
- The mechanism of action involves the inhibition of the ERK signaling pathway , leading to reduced phosphorylation levels of key proteins such as ERK1/2 and AKT, which are crucial for cell survival and proliferation .
Table 1: Antiproliferative Activity of Triazolo-Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
The biological activity of triazolo-pyrimidines often involves multiple pathways:
- Inhibition of Tubulin Polymerization : Some derivatives have shown to act as tubulin inhibitors, disrupting microtubule dynamics essential for mitosis .
- Induction of Apoptosis : Compounds have been reported to induce apoptosis in cancer cells by regulating proteins involved in cell cycle and apoptosis .
Antiviral Activity
In addition to anticancer properties, certain triazolo-pyrimidine derivatives have demonstrated antiviral activity. For example:
- A study reported that hybrid compounds targeting the PA-PB1 interface of the influenza A virus polymerase displayed promising anti-influenza activity by disrupting critical protein-protein interactions .
Case Studies
- Anticancer Efficacy : In a comparative study, derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The most potent compounds showed IC50 values significantly lower than those of standard chemotherapy agents like 5-Fluorouracil (5-Fu) .
- Antiviral Potential : Another study focused on the synthesis and evaluation of triazolo-pyrimidines for their ability to inhibit viral replication in vitro, demonstrating effective binding to viral polymerases .
Comparison with Similar Compounds
7-Substituted Derivatives
2-Substituted Derivatives
Physicochemical Properties
Key Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution : The 4-fluorophenyl group enhances binding to hydrophobic pockets (e.g., in hCA IX) while avoiding metabolic hydroxylation .
- Styryl vs. Alkyl Chains : Styryl groups (e.g., in ) improve π-π stacking with aromatic residues compared to alkyl chains (e.g., heptyloxy in ).
- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at the 2-position increase electrophilicity, critical for HEDM applications but detrimental to solubility in drug-like compounds .
Q & A
Basic: What are the established synthetic routes for 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine?
The synthesis typically involves multi-step protocols:
- Core formation : Reacting 3,5-diamino-1,2,4-triazole with substituted aryl precursors under controlled conditions (e.g., DMF as solvent, 80–100°C) to form the triazolo-pyrimidine scaffold .
- Functionalization : Introducing the (E)-2-(4-fluorophenyl)ethenyl group via Heck coupling or Wittig reactions, ensuring stereochemical control .
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) to isolate the product .
Key parameters : Temperature, solvent polarity, and reaction time critically influence yield (typically 50–70%) and purity (>95%) .
Basic: How is structural characterization performed for this compound?
Standard analytical workflows include:
- NMR spectroscopy : and NMR to confirm substituent positions and E/Z stereochemistry of the ethenyl group .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 255.26 g/mol for the parent compound) .
- IR spectroscopy : Identification of functional groups (e.g., triazole C-N stretching at ~1450 cm) .
Advanced validation : X-ray crystallography for absolute configuration determination, though limited by crystal growth challenges .
Basic: What preliminary biological activities have been reported?
Triazolo-pyrimidines are screened for:
- Antiviral activity : Inhibition of viral proteases (e.g., HIV-1 reverse transcriptase) via molecular docking studies .
- Anticancer potential : In vitro cytotoxicity assays against cancer cell lines (e.g., IC values in µM range) .
- Antimicrobial screening : Agar diffusion tests against bacterial/fungal strains .
Note : Activity is highly substituent-dependent; fluorophenyl groups enhance membrane permeability .
Advanced: How can synthetic yields be optimized for scale-up?
Methodological strategies include:
- Design of Experiments (DOE) : Screening variables (e.g., solvent, catalyst loading) via Taguchi or response surface methods .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)) for coupling reactions, with ligand optimization to reduce side products .
- Microwave-assisted synthesis : Accelerating reaction kinetics (e.g., 30 minutes vs. 24 hours under conventional heating) .
Critical data : Reaction monitoring via TLC or HPLC to identify bottlenecks in stepwise conversions .
Advanced: How to resolve contradictions in spectral data or bioactivity results?
Common approaches:
- Re-analytical validation : Repeating NMR/MS under standardized conditions to rule out solvent or impurity artifacts .
- Crystallographic verification : Comparing experimental X-ray structures with computational models (e.g., DFT-optimized geometries) .
- Biological replication : Testing multiple cell lines or enzymatic assays to confirm target specificity .
Case study : Discrepancies in melting points may arise from polymorphic forms; DSC analysis can clarify .
Advanced: What structure-activity relationship (SAR) insights guide functionalization?
Key SAR findings:
- Fluorophenyl position : Para-substitution enhances target binding affinity due to electron-withdrawing effects .
- Ethenyl linker rigidity : The (E)-configuration improves π-π stacking with hydrophobic enzyme pockets .
- Triazole modifications : Methyl or amino groups at position 2 modulate solubility and bioavailability .
Methodology : Parallel synthesis of derivatives followed by in vitro/in silico screening to map activity cliffs .
Advanced: What techniques elucidate molecular interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., CDK2) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100+ ns trajectories .
- Surface plasmon resonance (SPR) : Quantifying binding kinetics (k/k) for hit validation .
Data integration : Combine docking scores with experimental IC values to refine predictive models .
Advanced: How are analytical challenges addressed in complex matrices?
- HPLC-MS/MS : Quantification in biological fluids (e.g., plasma) using MRM modes to enhance sensitivity .
- Chiral separations : Use of Chiralpak columns to resolve enantiomers in racemic mixtures .
- Purification hurdles : Gradient elution in flash chromatography to separate closely related impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
